

# An In-depth Technical Guide to the Structure and Sequence of OD1 Toxin

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## For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural and functional characteristics of the **OD1** toxin, a potent modulator of voltage-gated sodium channels. It is intended to serve as a technical resource for researchers and professionals involved in toxinology, pharmacology, and drug development.

## Introduction

**OD1** is a scorpion toxin originally isolated from the venom of the Iranian yellow scorpion, *Odonthobuthus doriae*.<sup>[1][2]</sup> It has garnered significant scientific interest due to its potent and selective modulation of voltage-gated sodium channels (Nav), particularly the Nav1.7 subtype, which is a key player in pain signaling.<sup>[3][4][5]</sup> This makes **OD1** a valuable pharmacological tool for studying the structure and function of these channels and a potential lead compound for the development of novel analgesics.<sup>[6]</sup> This document details the primary structure, three-dimensional conformation, and functional activity of **OD1**, along with the experimental protocols used for its characterization.

## Structure and Sequence of OD1 Toxin

The primary structure of **OD1** was determined through a combination of Edman degradation and mass spectrometry.<sup>[7][8][9]</sup> The toxin is a 65-amino acid polypeptide with a molecular weight of approximately 7206.1 Da.<sup>[10]</sup> Its structure is stabilized by four disulfide bridges, which are crucial for its proper folding and biological activity.<sup>[6]</sup>

## Amino Acid Sequence

The single-letter amino acid sequence of **OD1** is as follows:

GVRDAYIADDKNCVYTCA<sup>[11]</sup>SNGYCNT<sup>[7]</sup>ECTKNGAESGYCQWIGRYGNACWC<sup>[7]</sup>IKLPDEVPIRIPGKCR<sup>[7]</sup>

## Disulfide Bridge Connectivity

The four disulfide bridges in **OD1** connect the cysteine residues in the following pattern:

- Cys13 – Cys64
- Cys17 – Cys37
- Cys23 – Cys47
- Cys27 – Cys49<sup>[6]</sup><sup>[10]</sup>

## Three-Dimensional Structure

The three-dimensional structure of chemically synthesized **OD1** was determined by X-ray crystallography to a resolution of 1.8 Å.<sup>[12]</sup><sup>[13]</sup> The structure reveals a typical  $\alpha$ -scorpion toxin fold, characterized by a short  $\alpha$ -helix and a three-stranded antiparallel  $\beta$ -sheet.<sup>[6]</sup><sup>[13]</sup> This compact, stable structure is essential for its interaction with the voltage-gated sodium channel.

## Quantitative Data Summary

The following tables summarize the key quantitative data for the **OD1** toxin.

Physicochemical Properties	Value	Reference
Molecular Weight	7206.1 Da	<sup>[10]</sup>
Number of Amino Acids	65	<sup>[8]</sup> <sup>[14]</sup>
Formula	C308H466N90O95S8	<sup>[10]</sup>
Extinction Coefficient	Not Reported	
Isoelectric Point (pI)	Not Reported	

Structural Parameters	Value	Reference
PDB ID	4HHF	
Resolution	1.8 Å	<a href="#">[12]</a> <a href="#">[13]</a>
R-value	Not Reported	
R-free	Not Reported	
Ramachandran Plot	Not Reported	

Biological Activity (EC50 Values)	Value	Reference
rat Nav1.7	7 nM	<a href="#">[10]</a>
human Nav1.4	10 nM	<a href="#">[10]</a>
rat Nav1.6	47 nM	<a href="#">[10]</a>
human Nav1.7	4.5 nM	<a href="#">[3]</a> <a href="#">[5]</a>
para/tipE (insect)	80 nM	<a href="#">[7]</a> <a href="#">[11]</a>
mammalian Nav1.2, Nav1.3, Nav1.5	> 3 µM	<a href="#">[10]</a>

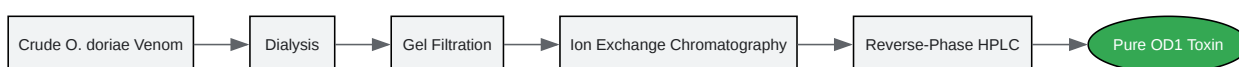
## Experimental Protocols

This section details the methodologies employed for the purification, sequencing, synthesis, structural determination, and functional characterization of the **OD1** toxin.

### Purification of Native OD1 Toxin

**OD1** was originally isolated from the venom of *Odonthobuthus doriae* through a multi-step chromatographic process.[\[9\]](#)

#### Experimental Workflow for **OD1** Toxin Purification



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Caption: Workflow for the purification of native **OD1** toxin from scorpion venom.

- Step 1: Gel Filtration Chromatography: The crude venom was first fractionated by gel filtration to separate components based on size.[9]
- Step 2: Ion Exchange Chromatography: The fraction containing **OD1** was then subjected to ion exchange chromatography to separate molecules based on their net charge.[9]
- Step 3: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step involved RP-HPLC, which separates molecules based on their hydrophobicity, yielding pure **OD1** toxin.[9]

## Amino Acid Sequencing

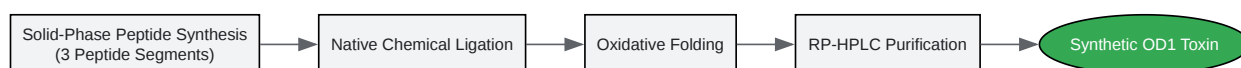
The primary sequence of the purified **OD1** toxin was determined using a combination of the following techniques:

- Edman Degradation: This method sequentially removes one amino acid at a time from the N-terminus of the peptide, which is then identified.
- Mass Spectrometry: The molecular mass of the intact toxin and its fragments (generated by enzymatic cleavage) were determined by MALDI-TOF mass spectrometry to confirm the sequence and post-translational modifications.[7][9]

## Chemical Synthesis

Due to the low abundance of **OD1** in the native venom, chemical synthesis is the preferred method for obtaining larger quantities for research. The synthesis of **OD1** was achieved through native chemical ligation.[12][13]

Experimental Workflow for **OD1** Toxin Chemical Synthesis



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Caption: Workflow for the chemical synthesis of **OD1** toxin.

- Step 1: Solid-Phase Peptide Synthesis (SPPS): Three unprotected peptide segments corresponding to the **OD1** sequence were synthesized.[\[12\]](#)[\[13\]](#)
- Step 2: Native Chemical Ligation: The three peptide fragments were joined together in a specific order using native chemical ligation to form the full-length linear peptide.[\[12\]](#)[\[13\]](#)
- Step 3: Oxidative Folding: The linear peptide was then subjected to oxidative folding conditions to facilitate the correct formation of the four disulfide bridges.
- Step 4: Purification: The final folded and active synthetic **OD1** toxin was purified using RP-HPLC.

## X-ray Crystallography

The three-dimensional structure of the synthetic **OD1** toxin was determined by X-ray crystallography.

- Crystallization: The purified synthetic **OD1** was crystallized to obtain well-ordered crystals suitable for X-ray diffraction.
- Data Collection: The crystals were exposed to a high-intensity X-ray beam, and the resulting diffraction pattern was recorded.
- Structure Determination and Refinement: The diffraction data was processed to calculate an electron density map, from which the atomic coordinates of the toxin were determined and refined to a resolution of 1.8 Å.[\[12\]](#)[\[13\]](#)

## Electrophysiological Characterization

The functional activity of **OD1** on voltage-gated sodium channels was assessed using the two-electrode voltage-clamp technique on *Xenopus laevis* oocytes expressing specific Nav channel subtypes.[\[3\]](#)[\[7\]](#)[\[11\]](#)

Experimental Workflow for Electrophysiological Analysis



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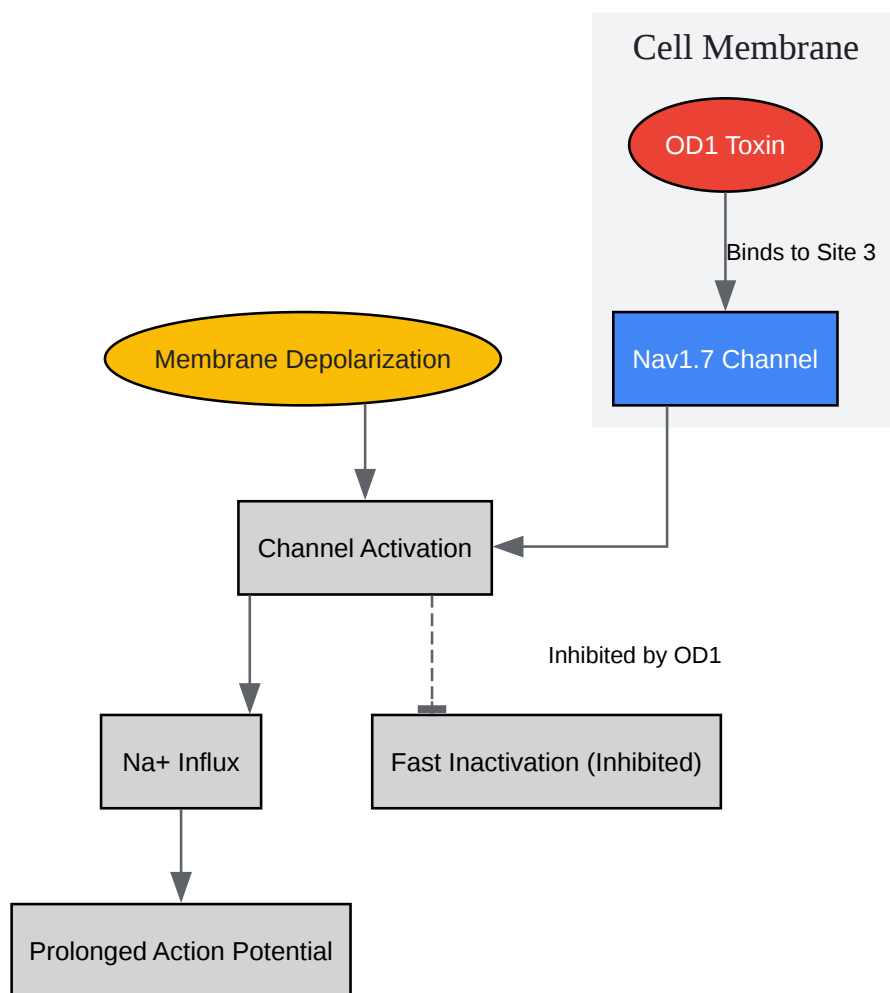
Caption: Workflow for the functional characterization of **OD1** toxin.

- **Oocyte Preparation and cRNA Injection:** *Xenopus laevis* oocytes were surgically removed and injected with cRNA encoding the desired voltage-gated sodium channel  $\alpha$ - and  $\beta$ -subunits.
- **Incubation:** The injected oocytes were incubated for 2-5 days to allow for the expression of the channels on the oocyte membrane.
- **Two-Electrode Voltage-Clamp Recording:** The oocytes were placed in a recording chamber and impaled with two microelectrodes, one for voltage sensing and the other for current injection. The membrane potential was clamped at a holding potential (e.g., -90 mV), and depolarizing voltage steps were applied to elicit sodium currents.[6] **OD1** was applied to the bath solution, and the changes in the sodium current were recorded.
- **Data Analysis:** The recorded currents were analyzed to determine the effect of **OD1** on channel gating properties, such as activation, inactivation, and recovery from inactivation. Dose-response curves were generated to calculate the EC50 values.

## Mechanism of Action

**OD1** is a potent modulator of voltage-gated sodium channels, with a particularly high affinity for the Nav1.7 subtype.[3][4][5] Its primary mechanism of action is the inhibition of fast inactivation.[10] It binds to site 3 on the channel, which is located on the extracellular loop connecting the S3 and S4 segments of domain IV.[15] This binding is thought to trap the domain IV voltage sensor in its activated state, thereby preventing the channel from entering the fast-inactivated state.[15] This leads to a prolonged influx of sodium ions during an action potential.

Signaling Pathway of **OD1** Toxin on Nav1.7 Channel



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Caption: Mechanism of action of **OD1** toxin on the Nav1.7 voltage-gated sodium channel.

## Conclusion

The **OD1** toxin represents a fascinating and powerful tool for the study of voltage-gated sodium channels. Its well-defined structure, potent biological activity, and selectivity for the Nav1.7 channel make it an invaluable molecular probe. The detailed experimental protocols outlined in this guide provide a foundation for researchers to utilize **OD1** in their own investigations, paving the way for a deeper understanding of sodium channel function and the development of novel therapeutics for pain and other channelopathies.

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